4-(4-Fluorophenyl)nicotinic acid
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Overview
Description
4-(4-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-fluorophenyl group
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorophenyl)nicotinic acid is likely to be similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, particularly in the synthesis of nicotinamide adenine dinucleotide (NAD), an essential co-factor for many oxidation–reduction reactions .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is a primary metabolite in the biosynthesis pathway that supplies NAD . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
Niacin has been shown to have multiple effects, including reducing the risk of myocardial infarctions, treating hyperlipidemia, dyslipidemia, and hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. In this case, 4-bromo-4-fluorobenzene is coupled with 4-pyridylboronic acid under the following conditions:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80°C
Time: 12 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 4-(4-Fluorophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 4-(4-Fluorophenyl)nicotinamide.
Substitution: Formation of 4-(4-Methoxyphenyl)nicotinic acid.
Scientific Research Applications
4-(4-Fluorophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)nicotinic acid
- 4-(4-Bromophenyl)nicotinic acid
- 4-(4-Methylphenyl)nicotinic acid
Comparison
Compared to its analogs, 4-(4-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERFRVVJUCSIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557110 |
Source
|
Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32923-72-1 |
Source
|
Record name | 4-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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